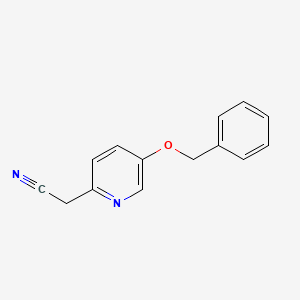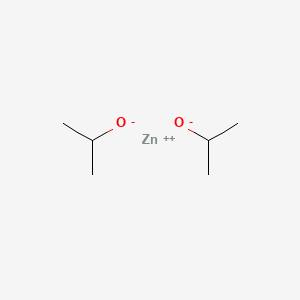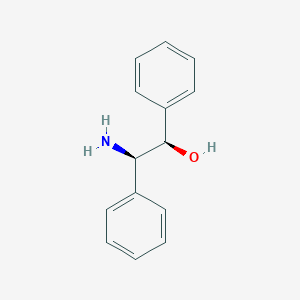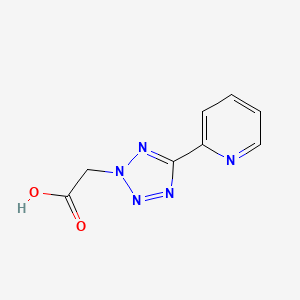
(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid
Vue d'ensemble
Description
(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid is a useful research compound. Its molecular formula is C8H7N5O2 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Compounds with structures related to (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid have been extensively studied for their pharmacological applications. For instance, derivatives of imidazole and pyridine, which share structural similarities, are known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This kinase is responsible for the release of pro-inflammatory cytokines, making these compounds potential candidates for anti-inflammatory drugs (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Catalysis and Organic Synthesis
Pyridine and its derivatives are crucial in catalytic and organic synthesis processes. They have been employed as catalysts and intermediates in the synthesis of various organic compounds. For example, catalytic vapor phase pyridine synthesis uses acetaldehyde, formaldehyde, and ammonia, highlighting the importance of pyridine bases in the chemical industry (Reddy, Srinivasakannan, & Raghavan, 2012).
Biological Activities
Heterocyclic N-oxide molecules, which include pyridine derivatives, exhibit a wide array of biological activities. They are pivotal in the design of metal complexes, asymmetric catalysis, and synthesis, and have found applications in medicinal chemistry due to their anticancer, antibacterial, and anti-inflammatory properties (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Environmental and Analytical Chemistry
The pyrolysis of polysaccharides, which can generate compounds like acetic acid, has been studied to understand chemical mechanisms involved in biomass conversion. This research is relevant for developing sustainable chemical processes and for understanding the environmental fate of organic compounds (Ponder & Richards, 2010).
Mécanisme D'action
Target of Action
The primary target of (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid is the metabotropic glutamate subtype 5 receptor (mGlu5 receptor) . This receptor plays a crucial role in the central nervous system, mediating the slow and prolonged excitatory signal of the neurotransmitter glutamate .
Mode of Action
This compound acts as an antagonist at the mGlu5 receptor . This means it binds to the receptor and blocks its activation by glutamate, thereby inhibiting the receptor’s function .
Biochemical Pathways
By blocking the mGlu5 receptor, this compound disrupts the normal signaling pathways of glutamate in the brain . This can have downstream effects on various neurological processes, including pain perception, learning, and memory .
Pharmacokinetics
These properties are crucial for bioavailability and therapeutic efficacy .
Result of Action
The antagonistic action of this compound at the mGlu5 receptor can result in a variety of molecular and cellular effects. For instance, it can modulate neuronal excitability and synaptic plasticity . In addition, it has been associated with anxiolytic-like effects in animal models .
Propriétés
IUPAC Name |
2-(5-pyridin-2-yltetrazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-3-1-2-4-9-6/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEAUDRGEIADAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


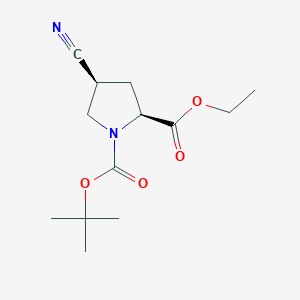



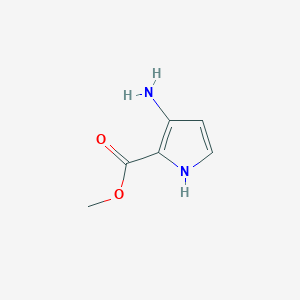

![8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098016.png)
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B3098027.png)
![8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3098031.png)
![methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B3098035.png)
![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B3098042.png)
